molecular formula C11H17ClN2O3 B2968003 tert-butyl (1S,4S)-5-(carbonochloridoyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate CAS No. 2171290-43-8

tert-butyl (1S,4S)-5-(carbonochloridoyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B2968003
CAS No.: 2171290-43-8
M. Wt: 260.72
InChI Key: NBQPLQYWJADRQW-YUMQZZPRSA-N
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Description

tert-butyl (1S,4S)-5-(carbonochloridoyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate: is a synthetic compound that belongs to the family of bicyclic diazabicycloheptanes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1S,4S)-5-(carbonochloridoyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate involves multi-step reactions. Key steps often include:

  • Nucleophilic Substitution: Utilizing tert-butyl esters as starting materials.

  • Cyclization Reactions: Forming the bicyclic structure through appropriate cyclization methods.

  • Chlorination: Introducing the carbonochloridoyl group under controlled conditions.

Industrial Production Methods: On an industrial scale, the synthesis might employ flow chemistry techniques for enhanced efficiency and yield. The use of automated systems ensures consistent reaction conditions, such as temperature and pressure, to optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, forming various oxo derivatives.

  • Reduction: Reductive processes can modify the carbonyl groups present in the compound.

  • Substitution: Commonly involves substitution at the chloridoyl position.

Common Reagents and Conditions:

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: Various nucleophiles, such as amines and thiols.

Major Products: The major products depend on the reaction type but typically include modified diazabicycloheptane structures with altered functional groups.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of complex organic molecules. Biology: Investigated for its potential role as a biochemical probe to study enzyme mechanisms. Medicine: Explored for its utility in the development of novel pharmaceutical agents, particularly those targeting neurological pathways. Industry: Utilized in the production of specialty chemicals and as a catalyst in certain polymerization reactions.

Mechanism of Action

Mechanism: The compound exerts its effects by interacting with specific molecular targets such as enzymes or receptors. Its diazabicycloheptane core facilitates binding to these targets, influencing their activity. Pathways Involved: Often associated with neural pathways and enzymatic processes, depending on the specific application.

Comparison with Similar Compounds

  • tert-butyl (1S,4S)-5-(carbonyloxy)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

  • tert-butyl (1S,4S)-5-(methanoyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

Comparison: While sharing the same bicyclic core structure, these compounds differ in their functional groups, leading to varied reactivity and applications. For example, the carbonyl and methanoyl analogs may exhibit different binding affinities and catalytic properties.

Conclusion:

tert-butyl (1S,4S)-5-(carbonochloridoyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate is a compound of significant interest due to its unique structural and chemical properties. Its versatility allows it to be utilized in numerous scientific and industrial applications, making it a valuable compound for ongoing research and development.

Properties

IUPAC Name

tert-butyl (1S,4S)-5-carbonochloridoyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN2O3/c1-11(2,3)17-10(16)14-6-7-4-8(14)5-13(7)9(12)15/h7-8H,4-6H2,1-3H3/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQPLQYWJADRQW-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CN2C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1CN2C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2171290-43-8
Record name tert-butyl (1S,4S)-5-(carbonochloridoyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
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